molecular formula C22H28N2O5S B2551692 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 922124-48-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2551692
CAS RN: 922124-48-9
M. Wt: 432.54
InChI Key: BILHRFVXPPGFBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been explored in various studies. In one approach, the N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene led to the formation of an N-pentenyl sulfonamide, which was then transformed into an N-(2-azidoaryl)sulfonyl prolinol through intramolecular aminohydroxylation. This compound serves as a precursor for the synthesis of pyrrolobenzothiadiazepine . Another study focused on the synthesis of a new series of sulfonamides starting from 4-methoxyphenethylamine. The initial reaction with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution yielded N-(4-methoxyphenethyl)-4-methylbenzensulfonamide. This parent molecule was further reacted with various alkyl/aralkyl halides to produce a series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Additionally, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared by reacting 4-(4-methyl, chloro, methoxyphenylsulfonamido)alkyl carboxylic acid hydrazides with CS2 and KOH .

Molecular Structure Analysis

The structural characterization of the synthesized sulfonamide derivatives was performed using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR. The elemental analysis data corroborated the spectral data, confirming the structures of these molecules . The molecular structure analysis is crucial for understanding the interaction of these compounds with biological targets and for the rational design of new therapeutic agents.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives are diverse and include N-alkylation, intramolecular aminohydroxylation, and reactions with CS2 and KOH to introduce the 1,3,4-oxadiazole moiety . These reactions are carefully designed to yield compounds with potential biological activities, such as anti-HIV and antifungal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamide derivatives are inferred from their structural characterization. The presence of different substituents on the benzene ring and the introduction of various functional groups like the 1,3,4-oxadiazole moiety can significantly influence the physical and chemical properties of these compounds. These properties are essential for the compounds' solubility, stability, and overall bioactivity profile .

Relevant Case Studies

One of the synthesized compounds, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, demonstrated significant acetylcholinesterase inhibitory activity, with an IC50 value comparable to Neostigmine methylsulfate. This suggests its potential as a therapeutic agent for Alzheimer’s disease. The kinetic mechanism of inhibition was analyzed using Lineweaver-Burk plots, revealing competitive inhibition and the formation of an irreversible enzyme-inhibitor complex . This case study exemplifies the application of synthesized sulfonamides in addressing critical health issues.

Scientific Research Applications

Photodynamic Therapy Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide is associated with the field of photodynamic therapy. Zinc phthalocyanine derivatives with substituted benzenesulfonamide groups demonstrate potential in photodynamic therapy, particularly in cancer treatment, due to their favorable properties such as good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These properties are essential for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Properties of Benzimidazole-Tethered Oxazepine Hybrids

The compound is linked to the synthesis of novel benzimidazole-tethered oxazepine hybrids. These compounds show promise in various applications due to their charge distributions, molecular electrostatic potential (MEP) map, and nonlinear optical (NLO) properties. These properties suggest potential applications in fields like materials science and possibly pharmacology (Almansour et al., 2016).

Potential in Organic Synthesis and Materials Science

Further research highlights the role of similar compounds in organic synthesis and materials science. For example, the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a nonplanar oxazapolyheterocycle, shows strong blue emission in dichloromethane, indicating potential applications in the field of optoelectronic materials (Petrovskii et al., 2017).

Potential in Pharmaceutical Research

In the realm of pharmaceutical research, the synthesis of various 1,3-oxazepine derivatives, which might exhibit biological activity, is noteworthy. These derivatives are synthesized through cycloaddition reactions and could be significant in drug discovery and development (Abood, Hanoon, & Haiwal, 2012).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-11-24-18-9-7-16(13-19(18)29-14-22(3,4)21(24)25)23-30(26,27)20-10-8-17(28-5)12-15(20)2/h7-10,12-13,23H,6,11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILHRFVXPPGFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide

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